Bicuculline(-) methiodide
Overview
Description
Bicuculline(-) methiodide: is a phthalide isoquinoline alkaloid extracted from the plant Dicentra cucullaria . It is known for its role as a gamma-aminobutyric acid (GABA) receptor antagonist, specifically targeting GABA_A receptors . This compound is widely used in neuroscience research due to its ability to block inhibitory neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicuculline(-) methiodide is prepared from (+)-bicuculline through a methiodide formation process . The synthetic route involves the reaction of (+)-bicuculline with methyl iodide under controlled conditions to yield this compound . The reaction typically requires anhydrous conditions and a suitable solvent such as chloroform.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Bicuculline(-) methiodide primarily undergoes substitution reactions due to the presence of the methiodide group . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are usually conducted in anhydrous solvents under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions produce oxidized forms of the compound.
Scientific Research Applications
Bicuculline(-) methiodide has a wide range of applications in scientific research :
Neuroscience: It is used to study the role of GABA_A receptors in inhibitory neurotransmission and to investigate the mechanisms of synaptic plasticity and neuronal excitability.
Pharmacology: The compound is employed to explore the effects of GABA_A receptor antagonism on various physiological and pathological processes, including epilepsy and anxiety disorders.
Toxicology: this compound is used to assess the neurotoxic effects of GABA_A receptor inhibition and to develop potential therapeutic interventions for neurodegenerative diseases.
Drug Development: It serves as a reference compound in the development of new GABA_A receptor modulators and inhibitors.
Mechanism of Action
Bicuculline(-) methiodide acts as a competitive antagonist of GABA_A receptors . It binds to the GABA_A receptor at the same site as gamma-aminobutyric acid (GABA), preventing GABA from activating the receptor . This inhibition leads to a decrease in chloride ion influx, resulting in reduced inhibitory neurotransmission and increased neuronal excitability . The compound’s action on GABA_A receptors makes it a valuable tool for studying the role of inhibitory neurotransmission in various physiological and pathological conditions.
Comparison with Similar Compounds
- Bicuculline methobromide
- Bicuculline methochloride
- (+)-Bicuculline
Comparison: Bicuculline(-) methiodide is more water-soluble and stable compared to its counterparts like bicuculline methobromide and bicuculline methochloride . This increased solubility and stability make it more suitable for certain experimental conditions, particularly in aqueous environments. Additionally, this compound has been reported to have non-GABA receptor-mediated actions, including effects on calcium-dependent potassium channels . This unique property distinguishes it from other similar compounds and broadens its range of applications in scientific research.
Properties
IUPAC Name |
6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO6.HI/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19?;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJKCPKPSSVUHY-HMEPSURWSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C=C2[C@H]1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20INO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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